molecular formula C15H13Cl2NO B4879632 3,6-Dichloro-9-(ethoxymethyl)carbazole

3,6-Dichloro-9-(ethoxymethyl)carbazole

Cat. No.: B4879632
M. Wt: 294.2 g/mol
InChI Key: REPPQAWTYQXEFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dichloro-9-(ethoxymethyl)carbazole is a functionalized carbazole derivative designed for research and development. The compound features a 3,6-dichloro-substituted carbazole core, a structure known for its planar, tricyclic aromatic system . This core scaffold is of significant interest in material science due to its potential photoconductive and semiconducting properties, making it a candidate for use in organic electronic devices . The dichloro substituents at the 3- and 6-positions act as reactive sites, enabling further structural elaboration through cross-coupling reactions to create more complex molecular architectures . Furthermore, the 9-position is protected with an ethoxymethyl group, which can enhance solubility and serve as a protective strategy in multi-step synthetic routes, similar to modifications seen in other N-alkylated carbazole derivatives . This combination of features makes this compound a valuable and versatile intermediate for researchers in organic synthesis, medicinal chemistry, and materials science. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dichloro-9-(ethoxymethyl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO/c1-2-19-9-18-14-5-3-10(16)7-12(14)13-8-11(17)4-6-15(13)18/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPPQAWTYQXEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCN1C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,6 Dichloro 9 Ethoxymethyl Carbazole and Analogs

Regioselective Halogenation Strategies

The defining feature of the target molecule is the specific placement of two chlorine atoms on the carbazole (B46965) framework. Achieving this substitution pattern requires methods that selectively target the C3 and C6 positions.

The direct chlorination of the carbazole starting material is the most common route to obtain the 3,6-dichloro-substituted core. The positions C3 and C6 are electronically activated and are thus the preferred sites for electrophilic attack. A widely used reagent for this transformation is N-Chlorosuccinimide (NCS). The reaction involves dissolving carbazole in a suitable solvent, such as dimethylformamide (DMF), and then adding NCS. google.commdpi.com The reaction is typically stirred at room temperature or gently heated to ensure completion. google.com This method is efficient for producing 3,6-dibromocarbazole (B31536) when N-bromosuccinimide (NBS) is used and is similarly effective for dichlorination with NCS. mdpi.com

Table 1: Reaction Conditions for Halogenation of Carbazole
Halogenating AgentSolventConditionsProductReference
N-Chlorosuccinimide (NCS)Dimethylformamide (DMF)20-80 °C, 2-8h3,6-Dichlorocarbazole (B1220011) google.com
N-Bromosuccinimide (NBS)Dimethylformamide (DMF)0 °C to Room Temp3,6-Dibromocarbazole mdpi.com

In the carbazole molecule, the nitrogen atom possesses a lone pair of electrons that it can donate into the aromatic system through resonance. This donation significantly increases the electron density of the carbazole rings, making them more nucleophilic and thus more reactive towards electrophiles than benzene (B151609). This electron-donating effect is most pronounced at the positions ortho (C1, C8) and para (C3, C6) to the nitrogen atom.

The electrophile, a chloronium ion (Cl+) or a polarized chlorine species generated from the halogenating agent (e.g., NCS), is attacked by the electron-rich pi system of the carbazole. This attack preferentially occurs at the C3 and C6 positions. While the C1 and C8 positions are also activated, the C3 and C6 positions are generally favored due to reduced steric hindrance. The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orglibretexts.org In the final, rapid step, a base removes a proton from the carbon atom bearing the new chlorine substituent, collapsing the intermediate and restoring the aromaticity of the ring system. masterorganicchemistry.com

Advanced Coupling and Annulation Techniques in Carbazole Synthesis

The synthesis of complex carbazole scaffolds, including precursors for 3,6-dichloro-9-(ethoxymethyl)carbazole, has been significantly advanced by modern coupling and annulation reactions. These methods provide powerful tools for constructing the tricyclic system from simpler, functionalized precursors.

Metal-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura, Sonogashira, Buchwald–Hartwig)

Transition-metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis and has been extensively applied to the formation of carbazoles. chim.itacs.org These reactions excel at creating carbon-carbon and carbon-nitrogen bonds, which are essential for assembling the carbazole ring system.

The synthesis of 3,6-disubstituted carbazoles, such as 3,6-dichlorocarbazole, can be approached by functionalizing the carbazole core post-synthesis or by building the molecule from appropriately substituted precursors. Cross-coupling reactions are particularly vital for the latter strategy, which offers greater control over regiochemistry.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide. A common strategy for carbazole synthesis involves a Suzuki-Miyaura reaction to create a substituted 2-nitrobiphenyl (B167123) intermediate, which is then subjected to a reductive cyclization (Cadogan cyclization) to form the carbazole ring. derpharmachemica.com This approach allows for the precise placement of substituents. For instance, coupling a boronic acid ester with 2-bromonitrobenzene can yield a 2'-Nitro-biphenyl derivative that serves as a direct precursor to a substituted carbazole. derpharmachemica.com This method is tolerant of many functional groups, making it highly valuable. derpharmachemica.com

Sonogashira Coupling: This coupling of a terminal alkyne with an aryl or vinyl halide is another powerful tool. wikipedia.org It has been used to synthesize various carbazole derivatives, often through a domino process where the initial coupling product undergoes subsequent intramolecular reactions. rsc.org One-pot procedures involving the Pd/Cu-cocatalyzed reaction of iodoindoles with terminal alkynes can efficiently produce polysubstituted carbazoles through a sequence of coupling, isomerization, and cyclization. acs.org

Buchwald-Hartwig Amination: This palladium-catalyzed C-N cross-coupling reaction is a primary method for forming aryl amines from aryl halides. acs.orgorganic-chemistry.org It can be applied in a tandem fashion to generate carbazoles. For example, a sequence of intermolecular amination followed by an intramolecular direct arylation can produce functionalized carbazoles. organic-chemistry.org A notable application involves the reaction of 2-chloroanilines with aryl bromides, followed by intramolecular direct arylation to yield carbazoles. researchgate.net A tandem process combining C-H activation with Buchwald-Hartwig amination has also been reported to synthesize substituted carbazoles from 2-acetamidobiphenyls under mild conditions. thieme-connect.com

The success of metal-catalyzed cross-coupling reactions is highly dependent on the catalyst system, particularly the choice of ligand coordinated to the metal center. Ligand design is crucial for enhancing catalyst activity, stability, and selectivity.

Phosphine (B1218219) Ligands: Bulky, electron-rich phosphine ligands are widely used in cross-coupling reactions. In Suzuki-Miyaura polycondensation for making poly(3,6-carbazole), the phosphine ligand t-Bu3P was found to be effective. mdpi.com For C-H activation-cyclization reactions to form carbazole-fused heterocycles, tBu3P also proved superior to other phosphines like PCy3. oup.com

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful alternatives to phosphine ligands, offering strong σ-donation and good thermal stability. They have been successfully employed in Sonogashira couplings, where a combination of (NHC)-Cu and (NHC)-Pd complexes can catalyze the reaction of aryl bromides with aryl alkynes at very low catalyst loadings, even in air and non-anhydrous solvents. acs.org Carbazole-based NHCs have also been developed to promote copper-catalyzed, palladium-free Sonogashira reactions. iitbbs.ac.in

Catalyst System Optimization: Optimization often involves co-catalysts or specific precatalysts. The Sonogashira reaction traditionally uses a palladium catalyst with a copper co-catalyst, although copper-free versions have been developed to prevent the unwanted homocoupling of alkynes (Glaser coupling). wikipedia.org In Buchwald-Hartwig aminations, the use of 2-aminobiphenyl (B1664054) palladacycles as precatalysts is common. acs.orgnih.gov However, the activation of these precatalysts generates NH-carbazole as a byproduct, which can sometimes inhibit the reaction by forming a stable off-cycle palladium complex. acs.org This has led to the design of modified precatalysts, such as those with an N-methyl-2-aminobiphenyl ligand, to prevent the formation of the inhibiting carbazole byproduct. acs.org

Reaction Type Catalyst System Ligand(s) Key Features & Findings Reference(s)
Suzuki-Miyaura Pd(PPh3)4TriphenylphosphineUsed to form a 2-nitrobiphenyl precursor for subsequent Cadogan cyclization. derpharmachemica.com
Suzuki-Miyaura Pd2(dba)3t-Bu3PEffective for catalyst-transfer polycondensation to form poly(3,6-carbazole). mdpi.com
Sonogashira Pd(0)/Cu(I)Phosphines, NHCsPd/Cu co-catalysis is common; carbazole-based NHCs can promote Pd-free reactions. acs.orgiitbbs.ac.in
Buchwald-Hartwig Pd(OAc)2Biaryl phosphinesUsed in tandem with C-H activation for direct carbazole synthesis. thieme-connect.com
Buchwald-Hartwig 2-Aminobiphenyl PalladacycleTerphenyl phosphinePrecatalyst activation produces NH-carbazole, which can act as an inhibitor/regulator. acs.orgnih.gov

Cascade and Domino Reactions for Multisubstituted Carbazole Scaffolds

Cascade (or domino) reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer significant advantages in terms of efficiency and atom economy. nih.gov Several such strategies have been developed for the synthesis of complex carbazole scaffolds.

One notable example is a diverted Bischler–Napieralski cascade reaction that yields a variety of diversely substituted carbazoles from readily available styrylacetamides under metal-free conditions. acs.org Mechanistic studies revealed a complex pathway with at least ten elementary steps that could be strategically manipulated to produce different carbazole regioisomers. acs.org

Lewis acid-catalyzed cascade reactions have also been employed, enabling the synthesis of highly substituted carbazoles through processes like Friedel–Crafts arylation and electrocyclization. researchgate.net Another powerful approach involves the Pd/Cu-cocatalyzed one-pot reaction of 2-allyl-3-iodoindoles with terminal alkynes. This process proceeds through a cascade of C-C coupling, isomerization, 6π-electrocyclization, and aromatization to efficiently form the carbazole's new benzene ring. acs.org Similarly, treating 2-(6-substituted 3(Z)-hexen-1,5-diynyl)anilines with a base can initiate a cascade that yields 5-substituted carbazoles. acs.org These methods demonstrate the power of designing substrates that can undergo programmed sequences of reactions to rapidly build molecular complexity.

Cascade Strategy Key Reactants Catalyst/Conditions Mechanism Highlights Reference(s)
Diverted Bischler–Napieralski StyrylacetamidesP(OCl)3, SnCl4Metal-free; complex multi-step cascade. acs.org
Coupling/Cyclization Cascade 2-Allyl-3-iodoindoles, Terminal AlkynesPd/Cu, K2CO3Sonogashira coupling followed by isomerization and 6π-electrocyclization. acs.org
Base-Induced Cyclization Cascade 2-(3(Z)-Hexen-1,5-diynyl)anilinesK-OtBuBase-induced cyclization of a pre-organized substrate. acs.org
Lewis Acid-Catalyzed Cascade VariousLewis Acids (e.g., FeCl3)Involves steps like Friedel–Crafts arylation and electrocyclization. researchgate.net

Intramolecular Cyclization and C-H Activation Pathways

Directly forming a bond within a single molecule (intramolecular cyclization) is a highly effective strategy for creating cyclic systems like carbazole. When combined with modern C-H activation techniques, these pathways become exceptionally powerful and atom-economical.

C-H activation involves the direct functionalization of otherwise unreactive carbon-hydrogen bonds, bypassing the need to pre-functionalize substrates with halides or organometallic groups. chim.itresearchgate.net Palladium-catalyzed intramolecular C-H amination of N-substituted 2-amidobiphenyls is a well-established method for generating carbazoles. nih.gov This approach has been refined to proceed under air as the oxidant, with pivalic acid as a solvent, leading to higher yields and broader substrate scope. organic-chemistry.org

Rhodium and iridium catalysts are also effective. Iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls, using air as the terminal oxidant with a copper co-catalyst, yields N-H carbazoles cleanly. organic-chemistry.org Furthermore, visible light has been used to induce intramolecular C-H amination, offering a mild pathway for carbazole synthesis from aryl sulfilimines, which are safer alternatives to potentially hazardous aryl azides. nih.gov

Other intramolecular cyclization methods include:

Cadogan Reductive Cyclization: The deoxygenative cyclization of 2-nitrobiphenyls using a phosphine reagent is a classic and reliable method for forming the carbazole ring. derpharmachemica.com

Brønsted Acid-Catalyzed Cyclization: Benzo[a]carbazoles can be synthesized via the intramolecular cyclization of 3-cyanoacetamide pyrrole (B145914) scaffolds using a solid acidic catalyst. nih.gov

Photoredox Catalysis: Solar light can be used to drive aerobic oxidative cyclization reactions, promoting C-N bond formation through C-H bond activation in an environmentally friendly manner. researchgate.net

Green Chemistry Principles in the Synthesis of Dichlorocarbazoles

While specific studies focusing solely on the "green" synthesis of this compound are not prevalent, many of the advanced methodologies described align with the principles of green chemistry. These principles aim to reduce waste, minimize energy consumption, and use less hazardous substances.

Atom Economy: Cascade and domino reactions are inherently more atom-economical as they combine multiple steps into one pot, reducing the need for intermediate purification and minimizing solvent waste. acs.orgacs.org C-H activation pathways also improve atom economy by avoiding the use of leaving groups required in traditional cross-coupling reactions. researchgate.net

Use of Safer Reagents and Solvents: The development of visible-light-induced reactions allows for the use of milder conditions and the replacement of hazardous reagents like aryl azides with safer sulfilimines. nih.gov The ability to perform Sonogashira couplings in aqueous media at room temperature further enhances the green credentials of this method. wikipedia.org

Catalysis: The use of catalysts, especially those with high turnover numbers, is a core tenet of green chemistry. The development of highly active catalyst systems, such as the (NHC)-Pd/(NHC)-Cu combination for Sonogashira couplings, allows for significantly lower catalyst loadings. acs.org

Renewable Feedstocks and Energy Sources: The use of heterogeneous, reusable catalysts, such as palladium on carbon (Pd/C) or solid acid catalysts derived from rice husks, simplifies product purification and reduces catalyst waste. nih.govrsc.orgacs.org Employing molecular oxygen from the air as the terminal oxidant and using solar light as an energy source represent significant advances in sustainable synthesis. researchgate.netacs.org

By embracing these advanced catalytic and procedural innovations, the synthesis of dichlorocarbazoles and their analogs can be made more efficient, selective, and environmentally sustainable.

Chemical Reactivity and Derivatization Pathways of 3,6 Dichloro 9 Ethoxymethyl Carbazole

Nucleophilic Aromatic Substitution Reactions on Halogenated Positions

The presence of chlorine atoms at the C3 and C6 positions of the carbazole (B46965) ring opens up avenues for a variety of nucleophilic aromatic substitution (SNAr) reactions. These reactions are pivotal for introducing diverse functionalities and constructing more complex molecular architectures.

Displacement of C3 and C6 Chlorine Atoms for Further Functionalization

The chlorine atoms at the C3 and C6 positions of the 3,6-dichloro-9-(ethoxymethyl)carbazole core, while generally less reactive than their bromo or iodo counterparts, can be displaced by a range of nucleophiles under appropriate conditions. These transformations are often facilitated by transition metal catalysis, which significantly enhances the reaction scope and efficiency.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C3 and C6 positions.

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the dichlorocarbazole with boronic acids or their esters. While specific examples on the ethoxymethyl-substituted derivative are not extensively documented, the successful application of Suzuki-Miyaura coupling on other dichloro-heteroaromatics suggests its feasibility. chemrxiv.org The reaction typically employs a palladium catalyst, such as Pd(PPh3)4 or PdCl2(dppf), in the presence of a base. The choice of ligand and base can be crucial for achieving high yields and selectivity.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming C-N bonds, allowing for the introduction of primary and secondary amines at the C3 and C6 positions. libretexts.orguni-regensburg.de This reaction is instrumental in the synthesis of diarylamines and other nitrogen-containing carbazole derivatives. The catalytic cycle involves oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine and reductive elimination to yield the aminated product. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of C-C triple bonds by coupling the dichlorocarbazole with terminal alkynes. lookchem.com It typically utilizes a palladium catalyst and a copper(I) co-catalyst in the presence of a base. researchgate.net

Palladium-Catalyzed Cyanation: The introduction of cyano groups at the C3 and C6 positions can be achieved through palladium-catalyzed cyanation reactions, often using zinc cyanide or potassium ferrocyanide as the cyanide source. mdpi.com These reactions provide a pathway to carbazole-3,6-dicarbonitriles, which are versatile intermediates for further transformations. mdpi.com

Copper-Catalyzed Cross-Coupling Reactions:

Ullmann Condensation: This classical copper-catalyzed reaction can be employed for the formation of C-O, C-N, and C-S bonds. nih.govresearchgate.net For instance, the reaction of 3,6-dihalocarbazoles with phenols, amines, or thiols in the presence of a copper catalyst can lead to the corresponding diaryl ethers, diarylamines, or diaryl sulfides. Modern modifications of the Ullmann reaction often utilize ligands to improve reaction efficiency and substrate scope. researchgate.net

The following table summarizes representative cross-coupling reactions applicable for the functionalization of the 3,6-dichlorocarbazole (B1220011) core.

Reaction TypeCoupling PartnerCatalyst System (Typical)Bond Formed
Suzuki-MiyauraAr-B(OH)2Pd(PPh3)4, BaseC-C
Buchwald-HartwigR2NHPd catalyst, Ligand, BaseC-N
SonogashiraR-C≡CHPd catalyst, Cu(I) co-catalyst, BaseC-C≡
CyanationZn(CN)2 or K4[Fe(CN)6]Pd catalyst, LigandC-CN
UllmannAr-OH, Ar-NH2, Ar-SHCu catalyst, Ligand (optional), BaseC-O, C-N, C-S

Influence of the N9-Ethoxymethyl Group on Reactivity

The N9-ethoxymethyl (EOM) group can influence the reactivity of the C3 and C6 positions through both electronic and steric effects.

Steric Effects: The ethoxymethyl group at the N9 position can exert some steric hindrance, potentially influencing the approach of bulky nucleophiles or catalyst complexes to the C1 and C8 positions, which are adjacent to the nitrogen atom. However, its impact on the more remote C3 and C6 positions is likely to be less significant.

Modifications of the Ethoxymethyl Protecting/Functional Group

The ethoxymethyl group at the N9 position can be viewed as both a protecting group to facilitate reactions at other positions and as a functional handle for further modifications.

Selective Deprotection Strategies

The removal of the N9-ethoxymethyl group is a crucial step if further derivatization at the nitrogen atom is desired. The ethoxymethyl group is an acetal-type protecting group and is typically cleaved under acidic conditions.

Common methods for the deprotection of similar methoxymethyl (MOM) ethers, which can be adapted for the ethoxymethyl group, include treatment with strong acids such as concentrated hydrochloric acid in methanol. lmaleidykla.lt Other acidic reagents like bromodimethylborane (B1221736) have also been shown to be effective for the cleavage of MOM ethers. nih.gov The choice of deprotection conditions should be made carefully to avoid undesired side reactions on the dichlorocarbazole core or other functional groups present in the molecule.

Post-Synthetic Modifications at the N9 Position

Once the ethoxymethyl group is removed to yield the N-H carbazole, the nitrogen atom becomes available for a variety of "post-synthetic" modifications. This allows for the introduction of a wide range of substituents at the N9 position, which can significantly alter the physical and chemical properties of the molecule.

N-Alkylation: The deprotected 3,6-dichlorocarbazole can be readily N-alkylated using various alkyl halides in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF. nih.gov This allows for the introduction of diverse alkyl chains, which can influence solubility and solid-state packing.

N-Arylation: The introduction of aryl groups at the N9 position can be achieved through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination with aryl halides.

N-Acylation: The reaction of the deprotected carbazole with acyl chlorides or anhydrides in the presence of a base can be used to introduce acyl groups at the N9 position.

Electrophilic Aromatic Substitution on the Dichloro-Carbazole Core

The carbazole nucleus is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution. The positions of substitution are directed by the existing substituents. In this compound, the directing effects of the two chlorine atoms and the N9-ethoxymethyl group will determine the regioselectivity of the reaction. The carbazole nitrogen is a powerful ortho-, para-director. The chlorine atoms are deactivating but also ortho-, para-directing. nih.gov The most electron-rich positions available for electrophilic attack are C1, C8, C2, and C7. Given the directing influence of the nitrogen, substitution is most likely to occur at the positions ortho and para to it, which are C1, C8, C3, and C6. Since C3 and C6 are already substituted, the primary sites for further electrophilic attack are C1 and C8.

Nitration: Nitration of 3,6-dichlorocarbazole has been reported to occur at the 1 and 8 positions. wikipedia.org The reaction is typically carried out using a nitrating agent such as nitric acid in the presence of a strong acid catalyst like sulfuric acid.

Halogenation: Further halogenation of the dichlorocarbazole core can be achieved using standard halogenating agents. For example, bromination with N-bromosuccinimide (NBS) would be expected to introduce bromine atoms at the C1 and C8 positions.

Sulfonation: Aromatic sulfonation can be achieved by treating the carbazole derivative with concentrated sulfuric acid or fuming sulfuric acid (sulfur trioxide in sulfuric acid). nih.govorganic-chemistry.org The sulfonic acid group would be expected to be introduced at the C1 and C8 positions.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are important methods for forming new carbon-carbon bonds on aromatic rings. wikipedia.orgmasterorganicchemistry.com These reactions are catalyzed by Lewis acids such as aluminum chloride. mt.combyjus.com For this compound, acylation or alkylation would be anticipated to occur at the C1 and C8 positions. The Vilsmeier-Haack reaction, a mild formylation method for electron-rich aromatic compounds, is also a viable option for introducing a formyl group, likely at the C1 position. wikipedia.orgorganic-chemistry.orgresearchgate.net

The following table provides an overview of potential electrophilic aromatic substitution reactions on the 3,6-dichloro-carbazole core.

ReactionReagents (Typical)Expected Position of Substitution
NitrationHNO3, H2SO4C1, C8
HalogenationNBS or NCSC1, C8
SulfonationH2SO4, SO3C1, C8
Friedel-Crafts AcylationRCOCl, AlCl3C1, C8
Vilsmeier-Haack FormylationPOCl3, DMFC1

Directed Functionalization at Remaining Unsubstituted Positions

The carbazole core of this compound possesses six potential sites for further substitution: C1, C2, C4, C5, C7, and C8. The existing chloro-substituents at C3 and C6 are electron-withdrawing and act as meta-directing groups. This electronic influence deactivates the entire aromatic system towards electrophilic substitution but particularly directs incoming electrophiles away from the adjacent C2, C4, C5, and C7 positions.

However, the most influential factor for directed functionalization is often a group attached to the carbazole nitrogen. While the ethoxymethyl (EOM) group at the 9-position is primarily introduced as a protective group, it can also play a role in directing lithiation (directed ortho-metalation). The oxygen atom in the EOM group can coordinate with organolithium reagents, directing deprotonation to the sterically accessible adjacent positions, C1 and C8.

Research on the related compound, 3,6-dichlorocarbazole, demonstrates that the C1 and C8 positions are susceptible to electrophilic attack under certain conditions. For instance, the nitration of 3,6-dichlorocarbazole with acetic anhydride (B1165640) and nitric acid proceeds at the 1 and 8 positions to yield 3,6-dichloro-1,8-dinitrocarbazole. amazonaws.com This indicates the inherent reactivity of these positions, which can be exploited for further functionalization.

The reactivity of the remaining positions (C2, C7 and C4, C5) is considerably lower. The C2 and C7 positions are electronically deactivated by the adjacent chlorine atoms. The C4 and C5 positions, while electronically less deactivated than C2/C7, are still influenced by the chloro-substituents and are generally less reactive than C1/C8 in directed metalation reactions. Functionalization at these more remote positions typically requires more specialized catalytic approaches.

Regioselectivity and Steric Hindrance Considerations

Regioselectivity in the functionalization of this compound is a critical consideration governed by both electronic and steric factors.

Electronic Effects:

The chlorine atoms at C3 and C6 are deactivating, electron-withdrawing groups. They reduce the electron density of the aromatic rings, making electrophilic aromatic substitution more challenging compared to unsubstituted carbazole. Their directing effect favors substitution at positions meta to them (C1, C8, C5, C4), but this is a weaker influence compared to ortho, para-directing groups.

The nitrogen atom of the carbazole is a powerful electron-donating group, which activates the aromatic rings, particularly at the ortho (C1, C8) and para (C3, C6) positions. In this molecule, the para positions are blocked.

The combination of these effects results in the C1 and C8 positions being the most electronically favored sites for many reactions, including electrophilic attack and metalation.

Steric Hindrance:

The 9-(ethoxymethyl) group introduces steric bulk around the peri positions (C1 and C8). This hindrance can influence the approach of reagents. While it can facilitate directed ortho-metalation by holding a reagent in proximity, it can also impede the approach of larger electrophiles or catalysts.

The competition between functionalizing the electronically similar C1 and C8 positions can be influenced by subtle steric factors, although in many cases, double functionalization occurs. In some reactions, steric hindrance between substituents can dictate the outcome, for example, influencing the formation of homochiral versus heterochiral dimers in cyclodimerization reactions of complex carbazole precursors. mit.edu

Palladium-Catalyzed C-H Functionalization of Carbazole Derivatives

Palladium-catalyzed C-H functionalization has become a powerful strategy for the selective modification of carbazole derivatives, offering an efficient alternative to traditional cross-coupling reactions. chim.it This approach avoids the need for pre-functionalized starting materials like organometallic reagents. For a molecule like this compound, this methodology opens pathways to introduce aryl, alkyl, and other functional groups directly onto the carbazole core.

The general mechanism involves the coordination of a palladium catalyst to the carbazole substrate, followed by a C-H activation step to form a palladacycle intermediate. This intermediate then reacts with a coupling partner, and a subsequent reductive elimination step releases the functionalized carbazole and regenerates the active palladium catalyst. nih.gov

Site-Selective C-H Activation and Functionalization

Achieving site-selectivity is a central challenge in C-H functionalization. In the context of carbazole derivatives, palladium catalysis has shown remarkable success in targeting specific C-H bonds.

For N-substituted carbazoles, including those with protecting groups like the ethoxymethyl group, C-H activation is often directed to the C1 and C8 positions. This selectivity arises from the formation of a stable six-membered palladacycle intermediate, where the palladium coordinates to both the C1 carbon and the nitrogen atom (or a directing group attached to it). nih.gov

A significant advancement in this area is the use of transient directing groups, such as norbornene (NBE). nih.gov In this strategy, the palladium catalyst first interacts with both the carbazole and norbornene. This complex then facilitates the activation of the C1-H bond, leading to a stable palladacycle. The involvement of a six-membered palladacycle has been identified as a key factor for this site-selectivity. nih.gov Theoretical studies using density functional theory (DFT) have shown that the formation of activation intermediates at the C2, C3, or C4 positions is kinetically unfavorable due to significant ring strain, thus ensuring excellent selectivity for the C1 position. rsc.orgbohrium.com This approach allows for direct alkylation and acylation of the carbazole core at the C1 position with high precision.

Mechanistic Insights into Carbon-Heteroatom and Carbon-Carbon Bond Formation

The mechanism of palladium-catalyzed C-H functionalization provides a detailed picture of how new bonds are formed on the carbazole scaffold.

Carbon-Carbon Bond Formation (e.g., Arylation, Alkylation):

Oxidative Addition/Coordination: The coupling partner (e.g., an aryl halide for arylation or an alkyl halide for alkylation) coordinates to the palladium center. In many cases, this is followed by oxidative addition, which changes the oxidation state of palladium from Pd(II) to Pd(IV).

Reductive Elimination: The final step is reductive elimination, where the newly formed C-C bond is created, the functionalized carbazole product is released, and the Pd(II) catalyst is regenerated, allowing the cycle to continue.

Carbon-Heteroatom Bond Formation (e.g., Amination, Etherification): The formation of carbon-heteroatom bonds often follows a similar mechanistic pathway, particularly the initial C-H activation to form the key palladacycle intermediate. The subsequent steps involve the heteroatom-containing coupling partner. For example, in C-N bond formation (amination), an amine would coordinate to the palladium center. The crucial bond-forming step is the reductive elimination of the C-N bond from the palladium complex. The development of specialized phosphine (B1218219) ligands has been instrumental in facilitating the challenging C-N reductive elimination, especially for sterically hindered substrates. nih.gov

The precise nature of the intermediates and the energy barriers for each step are influenced by the specific directing group, the coupling partners, the ligands on the palladium, and the reaction conditions.

Advanced Spectroscopic and Structural Characterization of 3,6 Dichloro 9 Ethoxymethyl Carbazole

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For 3,6-dichloro-9-(ethoxymethyl)carbazole, ¹H, ¹³C, and 2D NMR studies are critical for confirming the substitution pattern and understanding the conformation of the N-substituent.

Elucidation of Substituent Effects on Chemical Shifts

The electronic environment of each proton and carbon atom in the molecule is mapped by its chemical shift (δ) in NMR spectra. The chloro-substituents at the C3 and C6 positions and the ethoxymethyl group at the N9 position exert significant electronic effects that influence these shifts.

¹H NMR Spectroscopy: The protons on the carbazole (B46965) skeleton are expected to appear in the aromatic region of the spectrum. Due to the molecule's C₂ symmetry, a simplified spin system is anticipated. The protons H1 and H8 should be equivalent, as are H2 and H7, and H4 and H5. The chlorine atoms are strongly electron-withdrawing, which deshields the adjacent protons, causing their signals to shift downfield. For the analogous compound, 3,6-dichloro-9-(prop-2-yn-1-yl)-9H-carbazole , the aromatic protons appear as multiplets at δ 7.54 ppm and δ 7.74 ppm, with the most deshielded protons appearing as a singlet at δ 8.34 ppm. nih.gov A similar pattern is expected for the ethoxymethyl derivative, with specific shifts influenced by the N9-substituent. The ethoxymethyl group itself would present characteristic signals: a singlet for the N-CH₂-O protons, a quartet for the O-CH₂-CH₃ protons, and a triplet for the O-CH₂-CH₃ protons, all in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The effect of the halogen substituents is even more pronounced in the ¹³C NMR spectrum. The carbon atoms directly bonded to the chlorine atoms (C3 and C6) experience a significant downfield shift due to the electronegativity of chlorine. nih.gov Theoretical studies on 3,6-dihalogeno-N-alkyl carbazoles have shown a strong sensitivity of the C3 and C6 chemical shifts to the type of halogen present. nih.gov In the case of 3,6-dichloro-9-(prop-2-yn-1-yl)-9H-carbazole , the aromatic carbon signals are observed between δ 111.4 and 138.6 ppm. nih.gov The carbons of the ethoxymethyl group would be anticipated at approximately δ 70-75 ppm for the N-CH₂-O carbon, around δ 65 ppm for the O-CH₂ carbon, and near δ 15 ppm for the terminal methyl carbon.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analysis of related structures)

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
H1, H8~ 7.5 - 7.8~ 111 - 113
H2, H7~ 7.3 - 7.6~ 123 - 125
H4, H5~ 8.1 - 8.4~ 119 - 121
C3, C6-~ 125 - 128
C4a, C4b-~ 123 - 124
C8a, C9a-~ 138 - 140
N-CH₂-O~ 5.5 - 5.8~ 70 - 75
O-CH₂-CH₃~ 3.4 - 3.7 (quartet)~ 64 - 67
O-CH₂-CH₃~ 1.1 - 1.4 (triplet)~ 14 - 16

Note: These are predicted values based on substituent effects and data from analogous compounds. Actual experimental values may vary.

Conformation and Dynamics of the N9-Ethoxymethyl Moiety

The ethoxymethyl group attached to the carbazole nitrogen is not static. Rotation around the N-CH₂ and O-CH₂ bonds allows the group to adopt various conformations. 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between the protons of the ethoxymethyl group and the protons on the carbazole ring system (specifically H1 and H8). The intensity of these correlations can help determine the preferred orientation of the substituent relative to the planar carbazole core. Variable temperature NMR studies could also reveal information about the energy barriers to rotation and the dynamic behavior of this moiety.

Mass Spectrometry Techniques (HRMS, ESI-MS) for Molecular Confirmation

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound. For this compound, both high-resolution mass spectrometry (HRMS) and electrospray ionization (ESI-MS) would provide definitive confirmation of its identity.

High-Resolution Mass Spectrometry (HRMS): HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the exact molecular formula. The presence of two chlorine atoms creates a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, where the relative intensities of the peaks are approximately 9:6:1. This pattern is a clear signature for a dichlorinated compound.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for polar molecules and allows for the observation of the intact molecular ion, typically as a protonated species [M+H]⁺. This technique would confirm the molecular weight of the compound.

In the analysis of the related compound 3,6-dichloro-9-(prop-2-yn-1-yl)-9H-carbazole , the mass spectrum showed the molecular ion peak (M⁺) at m/z 273, with the characteristic isotopic peaks for two chlorine atoms also present. nih.gov For this compound (C₁₅H₁₃Cl₂NO), the expected exact mass would be precisely determined by HRMS, confirming its elemental composition.

Infrared Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would exhibit several characteristic absorption bands:

Aromatic C-H stretching: These vibrations typically appear above 3000 cm⁻¹.

Aliphatic C-H stretching: The C-H bonds of the ethoxymethyl group will show stretching vibrations in the range of 2850-3000 cm⁻¹.

C=C stretching: The aromatic carbon-carbon double bond stretches will be visible in the 1450-1600 cm⁻¹ region.

C-N stretching: The stretching vibration of the C-N bond of the carbazole ring is expected around 1300-1360 cm⁻¹.

C-O-C stretching: The ether linkage in the ethoxymethyl group will produce a strong, characteristic C-O stretching band, typically in the 1070-1150 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine bond vibrations are expected to appear in the fingerprint region, usually between 600 and 800 cm⁻¹.

Studies on various substituted carbazole derivatives have helped in assigning these vibrational modes. nih.gov Density functional theory (DFT) calculations on 3,6-dichlorocarbazole (B1220011) have provided a detailed analysis of its vibrational spectra, which serves as a strong foundation for interpreting the spectrum of its N-substituted derivatives. mdpi.com

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides accurate data on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound is not reported, the structure of 3,6-dichloro-9-(prop-2-yn-1-yl)-9H-carbazole has been determined. nih.gov The data from this closely related molecule provides excellent insight into the geometry of the 3,6-dichlorocarbazole framework.

Precise Determination of Molecular Geometry and Bond Parameters

The X-ray analysis of 3,6-dichloro-9-(prop-2-yn-1-yl)-9H-carbazole reveals that the tricyclic carbazole ring system is essentially planar, with a root-mean-square deviation of only 0.002 Å. nih.gov The two chlorine atoms lie slightly out of this plane. nih.gov The bond lengths and angles within the carbazole core are within expected ranges for aromatic systems. nih.gov A similar planarity and set of bond parameters would be expected for the 3,6-dichlorocarbazole core in the ethoxymethyl derivative. The analysis would also precisely define the geometry of the N9-ethoxymethyl group, including the bond lengths of N-C, C-O, and C-C bonds, as well as the bond angles, providing a complete and unambiguous picture of the molecule's solid-state conformation.

Interactive Data Table: Crystallographic Data for the Analogous 3,6-Dichloro-9-(prop-2-yn-1-yl)-9H-carbazole nih.gov

ParameterValue
Chemical FormulaC₁₅H₉Cl₂N
Molecular Weight274.13 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)3.9825(1)
b (Å)11.1705(4)
c (Å)27.4417(9)
V (ų)1220.79(7)
Z4
Temperature (K)100
Carbazole Ring Planarityr.m.s. deviation = 0.002 Å

Investigation of Intermolecular Interactions and Crystal Packing

The fundamental carbazole ring system in related compounds is generally observed to be nearly planar. For instance, in the structure of 3,6-di-chloro-9-(prop-2-yn-1-yl)-9H-carbazole, the tricyclic aromatic system is essentially planar, with a root-mean-square deviation of only 0.002 Å. nih.gov It is anticipated that the carbazole core of this compound would adopt a similar planar conformation, which is a critical factor for enabling efficient molecular packing and potential π-π interactions.

The chlorine atoms at the 3- and 6-positions are expected to be key players in directing the crystal packing through halogen bonding and other weak contacts. In many halogenated organic compounds, halogen···halogen interactions and hydrogen bonds involving halogen atoms are prevalent. For example, in the crystal structure of tert-butyl 3,6-diiodocarbazole-9-carboxylate, both type I and type II intermolecular I⋯I interactions are observed, alongside π–π stacking. nih.gov Similarly, weak C-H···I bonds have been identified in the packing of 3,6-diiodo-9-ethyl-9H-carbazole. researchgate.net By analogy, it is highly probable that C-H···Cl and possibly Cl···Cl interactions contribute significantly to the stabilization of the crystal lattice of this compound.

Furthermore, the planar carbazole core is susceptible to π-π stacking interactions, which are common in aromatic compounds. These interactions can manifest in various arrangements, such as parallel-displaced or T-shaped geometries. In the case of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole, molecules form π-stacked columns with a stacking distance of approximately 3.4 Å. mdpi.com However, the presence and nature of such interactions in this compound would be influenced by the steric hindrance of the ethoxymethyl group and the electronic effects of the chlorine substituents. It is noteworthy that in the crystal structure of 3,6-di-chloro-9-(prop-2-yn-1-yl)-9H-carbazole, no significant π–π stacking interactions were observed, and the packing was primarily stabilized by van der Waals forces. nih.govnih.gov This suggests that the nature of the N9-substituent plays a crucial role in facilitating or hindering π-π stacking.

Based on the analysis of these related structures, the crystal packing of this compound is likely a dense arrangement stabilized by a network of weak intermolecular interactions. A delicate balance between C-H···Cl, C-H···O, and potential π-π stacking interactions, complemented by non-specific van der Waals forces, will define the final three-dimensional supramolecular assembly.

Interactive Data Table of Related Carbazole Derivatives

The table below summarizes key crystallographic data for carbazole derivatives structurally related to this compound, providing context for the expected interactions and packing.

Theoretical and Computational Investigations of 3,6 Dichloro 9 Ethoxymethyl Carbazole

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, energies, and other electronic properties with a good balance of accuracy and computational cost. For 3,6-Dichloro-9-(ethoxymethyl)carbazole, DFT calculations are instrumental in understanding its fundamental chemical characteristics.

Ground State Geometries and Energetics

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry to determine the most stable, lowest-energy conformation (ground state). This is typically performed using a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a suitable basis set, for instance, 6-311G(d,p).

The carbazole (B46965) core of the molecule is a tricycle aromatic ring system, which is largely planar. Studies on similar structures, such as 3,6-dichlorocarbazole (B1220011), have shown that the carbazole unit maintains its planarity. researchgate.net For 3,6-Dichloro-9-(prop-2-yn-1-yl)-9H-carbazole, the tricyclic ring system is also reported to be essentially planar, with only slight out-of-plane deviations for the chlorine atoms. researchgate.net It is therefore expected that the carbazole skeleton of this compound will also be planar.

Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative) Note: The following data is illustrative and based on typical values from DFT calculations on similar carbazole derivatives. Specific experimental or calculated values for this exact compound are not readily available in the literature.

ParameterPredicted Value
C3-Cl Bond Length~1.74 Å
C6-Cl Bond Length~1.74 Å
N9-C(ethoxymethyl) Bond Length~1.48 Å
C-N-C (in carbazole ring)~109°
Dihedral Angle (Carbazole Plane - Ethoxymethyl Group)Varies with conformation

Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gap Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. researchgate.netucl.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller gap generally implies higher reactivity and lower stability.

For carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole ring system, while the LUMO distribution can vary depending on the nature and position of the substituents. In this compound, the chlorine atoms are electron-withdrawing groups, which are expected to lower the energy of both the HOMO and LUMO levels compared to unsubstituted carbazole. The ethoxymethyl group at the 9-position is generally considered to be a weakly electron-donating or electronically neutral group.

DFT calculations would reveal the spatial distribution of the HOMO and LUMO. It is anticipated that the HOMO will have significant π-character distributed across the carbazole backbone. The LUMO is also expected to be a π*-orbital, with contributions from the carbazole ring and potentially the chlorine atoms. The calculated HOMO-LUMO energy gap will be indicative of the energy required for electronic excitation, which is directly related to the molecule's UV-Vis absorption properties.

Table 2: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Illustrative) Note: These values are estimations based on trends observed in related carbazole derivatives.

ParameterPredicted Energy (eV)
HOMO Energy~ -6.0 to -5.5
LUMO Energy~ -1.5 to -1.0
HOMO-LUMO Gap~ 4.5 to 4.0

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is fundamental to its chemical behavior, influencing its reactivity and intermolecular interactions. DFT calculations can provide a detailed picture of the charge distribution through methods such as Mulliken population analysis or by generating molecular electrostatic potential (MEP) maps.

The MEP map is a visual representation of the electrostatic potential on the electron density surface of the molecule. It is color-coded to indicate regions of negative and positive potential. Negative regions (typically colored red or yellow) are associated with electron-rich areas and are susceptible to electrophilic attack, while positive regions (blue) are electron-poor and are sites for nucleophilic attack.

For this compound, the MEP map is expected to show negative potential around the electronegative chlorine atoms and the oxygen atom of the ethoxymethyl group. The hydrogen atoms of the carbazole ring and the ethoxymethyl group will likely exhibit positive electrostatic potential. The nitrogen atom of the carbazole ring, due to its lone pair, will also contribute to a region of negative potential, although its accessibility may be sterically hindered by the ethoxymethyl group. This analysis is crucial for predicting how the molecule will interact with other molecules, such as in crystal packing or in solution.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data for validation. This synergy between theory and experiment is a cornerstone of modern chemical research.

Computational NMR Chemical Shift Prediction and Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy.

The predicted chemical shifts for this compound would be calculated relative to a standard reference, typically tetramethylsilane (B1202638) (TMS). The calculations would account for the electronic environment of each nucleus in the molecule. For instance, the chemical shifts of the aromatic protons and carbons in the carbazole ring will be influenced by the electron-withdrawing effects of the chlorine atoms. The protons and carbons of the ethoxymethyl group will have characteristic shifts in the aliphatic region of the spectrum.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative) Note: These are estimated chemical shifts (in ppm) relative to TMS, based on data from similar carbazole derivatives.

Carbon AtomPredicted Chemical Shift (ppm)
C3, C6~115-120
C4, C5~110-115
C1, C8~125-130
C2, C7~120-125
C4a, C4b~122-128
C8a, C9a~138-142
N-CH₂~70-75
O-CH₂~65-70
CH₃~15-20

Simulated UV-Vis and Fluorescence Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum of a molecule. materialsciencejournal.org The simulated spectrum reveals the wavelengths at which the molecule absorbs light, corresponding to electronic transitions from the ground state to various excited states. The most significant transition is often the HOMO to LUMO transition.

For this compound, the simulated UV-Vis spectrum is expected to show characteristic absorption bands in the ultraviolet region, typical for carbazole derivatives. The positions and intensities of these bands will be influenced by the chloro and ethoxymethyl substituents. The chlorine atoms may cause a slight red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted carbazole.

Similarly, computational methods can provide insights into the fluorescence properties of the molecule. By optimizing the geometry of the first excited state, it is possible to calculate the emission energy, which corresponds to the fluorescence maximum. The difference between the absorption and emission maxima is the Stokes shift. The simulated fluorescence spectrum provides valuable information for potential applications in light-emitting devices. Studies on other carbazole derivatives have shown that theoretical simulations can effectively predict their photophysical properties. researchgate.net

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for understanding the intricate details of chemical reactions at a molecular level. For the synthesis of this compound, such studies would provide invaluable insights into the reaction's feasibility, efficiency, and the formation of potential byproducts.

The synthesis of this compound from 3,6-dichlorocarbazole and an ethoxymethylating agent, such as chloromethyl ethyl ether, would proceed through one or more transition states. A transition state analysis using computational methods like Density Functional Theory (DFT) would identify the geometry of these high-energy structures and allow for the calculation of activation barriers.

However, no published studies were found that specifically detail the transition state analysis for the N-alkylation of 3,6-dichlorocarbazole with an ethoxymethyl group. Consequently, no data on the calculated geometries or energies of the transition states for this specific reaction is available.

The elucidation of reaction pathways involves mapping the energetic landscape of a chemical reaction from reactants to products, including any intermediates and transition states. This provides a comprehensive energetic profile, which is crucial for optimizing reaction conditions.

A computational study on the reaction pathways for the formation of this compound would typically involve calculating the relative energies of the reactants, intermediates, transition states, and products. This would result in a reaction coordinate diagram, visually representing the energetic favorability of the reaction.

No specific research detailing the reaction pathways and associated energetic profiles for the synthesis of this compound could be located. Therefore, a data table of the energetic barriers for the key synthetic steps cannot be provided.

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing a detailed picture of their conformational landscape. For a molecule like this compound, MD simulations would reveal the preferred three-dimensional arrangements of the ethoxymethyl group relative to the carbazole core and how these conformations might influence the molecule's properties.

The simulations would track the rotational freedom around the N-CH2 and CH2-O bonds of the ethoxymethyl substituent, identifying the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule might interact with its environment or other molecules.

A review of the available literature did not yield any studies that have performed molecular dynamics simulations on this compound. As a result, there is no data available on its conformational landscape, including dihedral angle distributions or the relative energies of its stable conformers. Therefore, no interactive data table summarizing these findings can be generated.

Applications in Advanced Materials Science

Role as Building Blocks in Functional Polymers and Copolymers

The structure of 3,6-Dichloro-9-(ethoxymethyl)carbazole makes it an excellent monomer for the synthesis of functional polymers. The carbazole (B46965) core provides the essential electroactive properties, while the substituents at the 3, 6, and 9 positions allow for fine-tuning of the final polymer's characteristics.

Polymers incorporating the this compound unit can be synthesized through various chemical and electrochemical polymerization methods. researchgate.net The most common approach involves creating linkages at the carbazole ring's active sites or by utilizing functional groups attached to the core structure. For instance, derivatives of this compound could be designed to undergo polymerization reactions like Suzuki or Stille coupling if appropriate functional groups (like bromo or boronic ester groups) are introduced.

A well-established polymer based on a similar backbone is poly(N-vinylcarbazole) (PVK), which was the first photoconductive polymer discovered and is used in a range of applications. mdpi.com An analogous polymer could be synthesized from a vinyl-substituted derivative of this compound. The resulting polymer, poly(this compound), would be expected to exhibit unique electronic properties due to the presence of the dichloro substituents on the carbazole backbone, which would modulate the polymer's energy levels compared to unsubstituted polycarbazoles.

A significant challenge in the development of functional organic polymers is ensuring their processability for device fabrication. Many conjugated polymers suffer from poor solubility in common organic solvents, which complicates their purification and the formation of high-quality thin films. The introduction of flexible alkyl or alkoxy chains is a common and effective strategy to overcome this limitation. mdpi.com

The N-9 position of the carbazole is an ideal site for attaching such solubilizing groups without significantly disrupting the π-conjugated system of the polymer backbone. The ethoxymethyl group on this compound serves precisely this purpose. It increases the molecule's affinity for organic solvents, thereby enhancing the solubility of its corresponding polymer. mdpi.comnih.gov This improved solubility facilitates the use of solution-based processing techniques like spin-coating and inkjet printing, which are crucial for the cost-effective manufacturing of large-area electronic devices.

Group Effect on Polymer Properties Rationale
Ethoxymethyl (-CH₂OCH₂CH₃)Enhanced SolubilityIncreases affinity for organic solvents. mdpi.comnih.gov
Improved ProcessabilityFacilitates solution-based thin film deposition. mdpi.com
Prevents AggregationThe flexible chain can disrupt intermolecular π-π stacking, which can improve performance. mdpi.com

Future Research Directions and Emerging Paradigms

Development of Novel Stereoselective Synthetic Pathways

The synthesis of carbazole (B46965) derivatives has been a subject of intense research, with numerous methods developed for their construction. nih.govnsf.govrsc.org However, the development of stereoselective pathways to introduce chirality, particularly in the N-substituent, remains a compelling challenge. For 3,6-Dichloro-9-(ethoxymethyl)carbazole, the ethoxymethyl group at the 9-position presents an opportunity for introducing stereocenters.

Future research in this area could focus on the following:

Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries or catalysts in the N-alkylation of 3,6-dichlorocarbazole (B1220011) could provide a direct route to enantiomerically enriched products. While methods for N-alkylation of carbazoles are known, such as using alkyl halides under basic conditions or microwave irradiation, the incorporation of stereocontrol is a nascent area. researchgate.netresearchgate.net

Asymmetric C-H Functionalization: Recent advances in transition-metal-catalyzed asymmetric C-H functionalization could be adapted to introduce chiral substituents onto the carbazole core or the N-alkoxy group, although this represents a more complex synthetic challenge.

Enzymatic Resolutions: Biocatalytic methods, employing enzymes to selectively react with one enantiomer of a racemic mixture, could be explored for the preparation of enantiopure this compound.

A summary of potential strategies for stereoselective synthesis is presented in the table below.

Synthetic StrategyDescriptionPotential Advantages
Chiral Alkylating Agents Use of enantiomerically pure ethoxymethylating agents derived from chiral alcohols.Straightforward approach, potentially high enantiomeric excess.
Asymmetric Phase-Transfer Catalysis Employing chiral phase-transfer catalysts to direct the alkylation of the carbazole nitrogen.Catalytic approach, atom-economical. rsc.org
Organocatalytic Alkylation Utilization of small organic molecules as chiral catalysts for the N-alkylation reaction.Metal-free, often milder reaction conditions.

The successful development of such stereoselective syntheses would open avenues for investigating the chiroptical properties of this compound and its potential applications in areas such as chiral sensing and asymmetric catalysis. nih.gov

Integration into Supramolecular Assemblies and Frameworks (e.g., Metal-Organic Frameworks, Covalent Organic Frameworks)

The rigid and electron-rich nature of the carbazole moiety makes it an excellent building block for the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). digitellinc.com The presence of chloro- and ethoxymethyl- functional groups on this compound offers handles for its integration into these frameworks, either as a primary ligand or as a functional guest molecule.

Metal-Organic Frameworks (MOFs):

Carbazole-based ligands have been successfully used to construct MOFs with applications in gas storage, separation, and sensing. rsc.orgresearchgate.net Future work could involve designing and synthesizing multitopic carboxylate derivatives of this compound to act as linkers in MOF assembly. The resulting MOFs could exhibit unique properties arising from the combination of the carbazole unit's electronic characteristics and the framework's porosity. The functionalization of MOF channels with amine groups has been shown to be an effective strategy for enhancing CO2 adsorption and catalytic fixation. nih.gov Similarly, the integration of imidazole (B134444) functionalities can enhance catalytic activity for CO2 conversion. soton.ac.uk

Covalent Organic Frameworks (COFs):

COFs constructed from carbazole-containing building blocks have demonstrated remarkable chemical stability and properties suitable for photocatalysis and optoelectronics. rsc.orgnih.govacs.org The dichlorinated carbazole core of the target molecule could be exploited in the synthesis of novel COFs. For instance, the chlorine atoms could potentially be used in post-synthetic modification reactions to further functionalize the pores of the COF. The electron-rich carbazole units, in conjunction with electron-accepting linkers, can create donor-acceptor (D-A) type COFs with interesting charge-transfer properties. rsc.org

The table below summarizes the potential roles of this compound in these frameworks.

Framework TypePotential RoleAnticipated Properties and Applications
MOFs Ligand or functional guestEnhanced gas sorption, selective sensing of pollutants, catalysis. rsc.orgrsc.org
COFs Monomeric building blockHigh chemical and thermal stability, tunable optoelectronic properties, photocatalysis. digitellinc.comnih.gov

Exploration of Photo-Induced Processes and Advanced Photophysics

Carbazole and its derivatives are well-known for their excellent photophysical properties, including strong luminescence and hole-transporting capabilities. acs.org The substitution pattern of this compound—with electron-withdrawing chlorine atoms and an N-alkoxymethyl group—is expected to significantly influence its electronic structure and, consequently, its photophysical behavior.

Future research should focus on a detailed investigation of:

Luminescence Properties: A thorough study of the fluorescence and phosphorescence characteristics of this compound in various solvents and in the solid state is warranted. The presence of heavy chlorine atoms could enhance spin-orbit coupling, potentially leading to efficient phosphorescence. Halogen-modified carbazole derivatives have been explored for applications in bioimaging and photodynamic therapy. nih.gov

Excited-State Dynamics: Time-resolved spectroscopic techniques can be employed to unravel the dynamics of the excited states, including processes like intersystem crossing and intramolecular charge transfer. The interplay between the donor-acceptor characteristics of the substituents will be crucial in determining these dynamics. Studies on other substituted carbazoles have revealed complex photophysical processes. rsc.orgnih.govcdnsciencepub.com

Two-Photon Absorption: The investigation of two-photon absorption (2PA) properties is another promising direction. Materials with high 2PA cross-sections are valuable for applications in bioimaging, photodynamic therapy, and 3D microfabrication.

A comparative study of the photophysical properties of this compound with its non-halogenated and other halogen-substituted analogs would provide valuable structure-property relationships.

Data-Driven Discovery and Machine Learning Approaches in Carbazole Chemistry

The vast chemical space of possible carbazole derivatives necessitates a shift towards more efficient, data-driven discovery methods. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools in materials science and chemistry for accelerating the design and discovery of functional molecules. arxiv.orgnih.govresearchgate.net

Future research directions in this domain include:

Property Prediction: Developing QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) models using machine learning algorithms to predict the electronic, photophysical, and other relevant properties of new carbazole derivatives, including this compound. nih.gov These models can be trained on existing experimental and computational data to guide the synthesis of compounds with desired characteristics. chemrxiv.orgnih.govchemrxiv.org

Generative Models for Inverse Design: Employing generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), to design novel carbazole structures with optimized properties. These models can learn the underlying patterns in known carbazole derivatives and generate new, promising candidates for specific applications.

Reaction Optimization: Utilizing machine learning to predict the optimal reaction conditions for the synthesis of carbazole derivatives, thereby improving yields and reducing experimental effort. princeton.edu This approach can be particularly valuable for complex, multi-step synthetic sequences.

The integration of high-throughput screening, both computational and experimental, with machine learning will undoubtedly accelerate the discovery of next-generation carbazole-based materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,6-Dichloro-9-(ethoxymethyl)carbazole?

  • Methodology : The compound can be synthesized via N-alkylation of 3,6-dichlorocarbazole with ethoxymethyl halides (e.g., chloromethyl ethyl ether) under basic conditions. Solvent choice (e.g., toluene or dichloromethane) and catalysts like tetrabutylammonium bromide (TBAB) improve reaction efficiency . For example, analogous carbazole alkylation reactions achieve yields >85% when stirred at 45°C for 3–6 hours . Post-synthesis purification via recrystallization (ethanol/water) or column chromatography is recommended.

Q. How can the molecular structure of this compound be characterized?

  • Methodology : Use single-crystal X-ray diffraction to resolve bond angles and substituent orientation. For instance, carbazole derivatives with ethoxymethyl groups exhibit planar carbazole cores with substituent dihedral angles <10° relative to the aromatic plane . Complementary techniques like HPLC-DAD/MS and NMR (e.g., ¹H/¹³C, DEPT-135) confirm purity and functional groups. Chlorine substituents at positions 3 and 6 generate distinct splitting patterns in aromatic proton signals .

Q. What environmental persistence data exist for halogenated carbazoles like this compound?

  • Methodology : Assess persistence using UV-Vis spectroscopy to monitor degradation rates under simulated environmental conditions. Studies on 3,6-dichloro-9H-carbazole show maximum absorption at ~301 nm (near-UV), correlating with slow photodegradation in aquatic systems. Soil persistence studies indicate a half-life >120 days due to halogenation effects, exceeding ECHA benchmarks .

Advanced Research Questions

Q. How do halogen substituents influence the environmental persistence and toxicity of this compound?

  • Methodology : Compare with non-halogenated analogs using computational docking and in vitro assays . Chlorine atoms enhance binding affinity to aryl hydrocarbon receptors (AhR), mimicking dioxin-like toxicity. For example, 3,6-dichloro-9H-carbazole docks into the same AhR binding site as 2,3,7,8-TCDD (dioxin), with comparable EC₅₀ values in luciferase reporter assays . Environmental persistence is further amplified by reduced microbial degradation rates in halogenated carbazoles .

Q. What experimental design strategies optimize the heterologous expression of enzymes for carbazole degradation studies?

  • Methodology : Apply factorial design to evaluate induction variables (e.g., cell concentration, temperature, time). For carbazole dioxygenase expression in E. coli, a 2³ factorial design (cell concentration: 0.4–0.8 OD₆₀₀; temperature: 25–37°C; time: 4–8 hours) identifies optimal conditions via ANOVA. Normalized variables at levels -1 and +1 are analyzed using software like STATISTICA 6.0 to minimize confounding effects .

Q. How can contradictory data on the biological activity of halogenated carbazoles be resolved?

  • Methodology : Perform meta-analysis of structure-activity relationships (SARs). For instance, while 3,6-dichloro-9H-carbazole exhibits dioxin-like toxicity in some models, its ethoxymethyl derivative may show reduced activity due to steric hindrance. Cross-validate findings using molecular dynamics simulations to assess ligand-receptor binding stability and dose-response assays in multiple cell lines .

Q. What are the challenges in synthesizing asymmetric carbazole derivatives like this compound?

  • Methodology : Address regioselectivity via directed metalation or protecting group strategies . For example, introduce chlorine atoms at positions 3 and 6 using N-bromosuccinimide (NBS) in a radical bromination reaction, followed by halogen exchange (Cl/Br) under Ullmann conditions. Ethoxymethylation at the 9-position requires careful control of reaction stoichiometry to avoid over-alkylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.